molecular formula C23H39N9O8S2 B1681685 L-Valinamide, N-acetyl-L-cysteinyl-N2-methyl-L-arginylglycyl-L-alpha-aspartyl-3-mercapto-, cyclic (1-->5)-disulfide (9CI) CAS No. 126053-71-2

L-Valinamide, N-acetyl-L-cysteinyl-N2-methyl-L-arginylglycyl-L-alpha-aspartyl-3-mercapto-, cyclic (1-->5)-disulfide (9CI)

Cat. No.: B1681685
CAS No.: 126053-71-2
M. Wt: 633.7 g/mol
InChI Key: MWLMZCNGBAIZSG-AYMQEEERSA-N
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Description

SKF 106760 is a small molecule drug developed by Smithkline Beecham Plc. It functions as a glycoprotein IIb/IIIa antagonist, specifically targeting the integrin alpha-IIb/beta-3 receptors. This compound was initially researched for its potential therapeutic applications in treating thromboembolism and other cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SKF 106760 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves organic reactions typical for creating complex small molecules, such as amide bond formation, sulfonation, and cyclization .

Industrial Production Methods

Industrial production of SKF 106760 would likely involve large-scale organic synthesis techniques, including the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The production process would also involve purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

SKF 106760 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

SKF 106760 exerts its effects by antagonizing the glycoprotein IIb/IIIa receptors on platelets. This inhibition prevents the binding of fibrinogen and other ligands, thereby blocking platelet aggregation and thrombus formation. The molecular targets involved include the integrin alpha-IIb/beta-3 receptors, which play a crucial role in platelet adhesion and aggregation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SKF 106760 is unique due to its specific chemical structure and its potent antagonistic effects on glycoprotein IIb/IIIa receptors. Unlike some other compounds, SKF 106760 was designed to have a high affinity for its target receptors, making it a valuable tool in both research and potential therapeutic applications .

Properties

CAS No.

126053-71-2

Molecular Formula

C23H39N9O8S2

Molecular Weight

633.7 g/mol

IUPAC Name

2-[(4R,7S,13S,16R)-16-acetamido-4-carbamoyl-13-[3-(diaminomethylideneamino)propyl]-3,3,14-trimethyl-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadec-7-yl]acetic acid

InChI

InChI=1S/C23H39N9O8S2/c1-11(33)29-13-10-41-42-23(2,3)17(18(24)37)31-19(38)12(8-16(35)36)30-15(34)9-28-20(39)14(32(4)21(13)40)6-5-7-27-22(25)26/h12-14,17H,5-10H2,1-4H3,(H2,24,37)(H,28,39)(H,29,33)(H,30,34)(H,31,38)(H,35,36)(H4,25,26,27)/t12-,13-,14-,17+/m0/s1

InChI Key

MWLMZCNGBAIZSG-AYMQEEERSA-N

Isomeric SMILES

CC(=O)N[C@H]1CSSC([C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](N(C1=O)C)CCCN=C(N)N)CC(=O)O)C(=O)N)(C)C

SMILES

CC(=O)NC1CSSC(C(NC(=O)C(NC(=O)CNC(=O)C(N(C1=O)C)CCCN=C(N)N)CC(=O)O)C(=O)N)(C)C

Canonical SMILES

CC(=O)NC1CSSC(C(NC(=O)C(NC(=O)CNC(=O)C(N(C1=O)C)CCCN=C(N)N)CC(=O)O)C(=O)N)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

CRGDX

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ac-cyclo-S,S-(Cys-(N(alpha)-Me)Arg-Gly-Asp-Pen)-NH2
SK and F 106760
SK and F-106760
SKF 106760

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Valinamide, N-acetyl-L-cysteinyl-N2-methyl-L-arginylglycyl-L-alpha-aspartyl-3-mercapto-, cyclic (1-->5)-disulfide (9CI)
Reactant of Route 2
L-Valinamide, N-acetyl-L-cysteinyl-N2-methyl-L-arginylglycyl-L-alpha-aspartyl-3-mercapto-, cyclic (1-->5)-disulfide (9CI)
Reactant of Route 3
L-Valinamide, N-acetyl-L-cysteinyl-N2-methyl-L-arginylglycyl-L-alpha-aspartyl-3-mercapto-, cyclic (1-->5)-disulfide (9CI)
Reactant of Route 4
L-Valinamide, N-acetyl-L-cysteinyl-N2-methyl-L-arginylglycyl-L-alpha-aspartyl-3-mercapto-, cyclic (1-->5)-disulfide (9CI)
Reactant of Route 5
L-Valinamide, N-acetyl-L-cysteinyl-N2-methyl-L-arginylglycyl-L-alpha-aspartyl-3-mercapto-, cyclic (1-->5)-disulfide (9CI)
Reactant of Route 6
L-Valinamide, N-acetyl-L-cysteinyl-N2-methyl-L-arginylglycyl-L-alpha-aspartyl-3-mercapto-, cyclic (1-->5)-disulfide (9CI)

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